Methyl 2-(chlorosulfonyl)benzoate
Overview
Description
Methyl 2-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H7ClO4S. It is a white to beige or pink crystalline powder that is sensitive to moisture. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-(chlorosulfonyl)benzoate typically involves a diazotization reaction followed by a sulfonylation reaction. The process begins with the diazotization of anthranilic acid to form a diazonium salt. This intermediate is then treated with sulfur dioxide and chlorine to yield the desired product .
Industrial Production Methods
In industrial settings, the preparation method is optimized for higher yields and purity. The use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant enhances the reaction efficiency. This method promotes the rapid conversion of the sulfonic acid intermediate into sulfonyl chloride, thereby improving the overall yield and reducing impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles.
Hydrolysis: Reacts with water to form the corresponding sulfonic acid.
Reduction: Can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Requires water or aqueous solutions, often at elevated temperatures.
Reduction: Utilizes reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Produces sulfonamide or sulfonate esters.
Hydrolysis: Yields sulfonic acids.
Reduction: Forms sulfonamide derivatives.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-sulfobenzoate
- Methyl 2-sulfonylbenzoate
- Methyl 2-chlorobenzoate
Uniqueness
Methyl 2-(chlorosulfonyl)benzoate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in the synthesis of sulfonyl-containing compounds .
Properties
IUPAC Name |
methyl 2-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNUAFNLLYVTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067228 | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-43-7 | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26638-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(chlorosulfonyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-(CHLOROSULFONYL)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6HZM8X6PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of continuous-flow synthesis for producing methyl 2-(chlorosulfonyl)benzoate, as described in the research?
A1: The research highlights that continuous-flow diazotization of methyl 2-aminobenzoate in a flow reactor significantly reduces unwanted side reactions, particularly hydrolysis, even with high hydrochloric acid concentrations []. This method also allows for a higher throughput, reaching an impressive 18.45 kg/h of diazonium salt solution, demonstrating its potential for large-scale production [].
Q2: What is the significance of using this compound in the synthesis of tribenuron-methyl?
A2: Tribenuron-methyl, a widely used sulfonylurea herbicide, can be synthesized using this compound as a starting material []. This specific route, employing this compound and sodium cyanate, is considered advantageous in terms of yield, product quality, cost-effectiveness, safety, and environmental impact compared to alternative synthesis methods [].
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